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Lucitanib PopPK Model and Covariate Analysis

Lucitanib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor

receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor

receptors (PDGFR α/β) [1] [2]. The population pharmacokinetic (PopPK) model for lucitanib was developed

using intensive and sparse oral pharmacokinetic data from five Phase 1/2 clinical studies involving 403

patients with advanced cancers [1] [2].

Lucitanib pharmacokinetics are best described by a two-compartment model with zero-order release into

the dosing compartment, followed by first-order absorption and first-order elimination [1]. The structural

model includes between-subject variability (BSV) for key parameters, and body weight was incorporated as

a covariate using allometric scaling [2].

Quantitative Population Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and the impact of evaluated covariates

on lucitanib exposure based on the final PopPK model:
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Parameter Description Value/Findings

Structural Model Compartments +
Absorption

Two-compartment, zero-order release to dosing
compartment, then first-order absorption [1]

Release Duration
(D1)

Formulation impact Tablet: 0.243 h; Capsule: 0.814 h (not clinically
meaningful) [1]

Covariate: Body
Weight

Impact on CL/F and
V/F

Statistically significant; partially explained BSV [1]

Covariate:
Formulation

Tablet vs. Capsule Impact on release duration only, no clinically significant
effect on overall exposure [1]

| Covariates with No Significant Impact | Demographics, Organ Function, Comedications | • Age, sex,

race, tumor type [1] • Mild/Moderate renal impairment, mild hepatic impairment [1] • Concomitant

CYP3A4/CYP2C8/P-gp inhibitors/inducers, Proton Pump Inhibitors (PPIs) [1] | | Key Conclusion |

Between-Subject Variability (BSV) | High BSV supports safety-based dose titration in clinical practice [1]

[2] |

Detailed Experimental Protocol for Lucitanib PopPK
Analysis

This section details the methodologies used in the development of the lucitanib PopPK model.

Clinical Study Design and Patient Data

The analysis pooled data from five clinical trials [1]:

Studies: E-3810-I-01 (NCT01283945), CO-3810-025 (NCT02202746), FINESSE (NCT02053636),
E3810-II-02 (NCT02109016), INES (ISRCTN23201971)

Patient Population: 403 patients with advanced solid tumors.
Dosing: Lucitanib was administered orally at doses from 5 mg to 30 mg once daily. Two immediate-

release formulations were used: a film-coated tablet and a hard gelatin capsule [1] [2].
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Pharmacokinetic Sampling: A combination of intensive sampling (during the first cycle) and sparse

sampling (across multiple cycles) was used to characterize the pharmacokinetic profile [1].

Bioanalytical Methods

Sample Collection: Blood samples were collected in lithium heparin tubes and processed to plasma
within approximately 30 minutes [2].

Quantification: Lucitanib concentrations in plasma were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method [2].

Calibration Range: The assay was calibrated from 2.00 to 500 ng/mL, with a lower limit of
quantification (LLOQ) of 2.00 ng/mL [2].

Pharmacometric Modeling Workflow

The modeling was performed using Non-linear Mixed Effects Modeling (NONMEM) software, and the

workflow can be summarized as follows:
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Software and Estimation

Primary Software: NONMEM (v.7.4.3) was used for model development [2].
Estimation Method: First Order Conditional Estimation with Interaction (FOCE-I) [2].

Supporting Tools: R (v.3.5) with Xpose (v.0.4.11) for graphics and Perl-speaks-NONMEM (PsN,
v.4.8.1) for visual predictive checks and bootstrap analysis [2].

Base Model Development

Structural Model: Various models (1-, 2-, and 3-compartment) with different absorption processes
were tested. A 2-compartment model with zero-order release into the dosing compartment, followed

by first-order absorption, provided the best fit [2].
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Between-Subject Variability (BSV): Was assessed for parameters including duration of zero-order

release (D1), first-order absorption rate constant (Ka), apparent clearance (CL/F), apparent central
volume (Vc/F), and others [2].

Residual Error: Both proportional and combined (additive and proportional) error models were tested
[2].

Covariate Model Building

Allometric Scaling: Body weight was included a priori as a covariate on all clearance and volume

parameters, with exponents fixed to 0.75 and 1.0, respectively [2].
Covariate Testing: A stepwise approach was used to test the effects of various covariates

(demographics, organ function, concomitant medications, formulation, etc.) on model parameters.
Relationships were first explored graphically, then tested statistically [2].

Model Evaluation

Goodness-of-Fit (GOF): Standard GOF plots were used for diagnostic assessment [2].
Visual Predictive Checks (VPC): Used to evaluate the model's ability to simulate data that matches

the observed data [2].
Bootstrap: To assess the stability and precision of the parameter estimates [2].

Key Conclusions and Clinical Applications

The developed PopPK model adequately described lucitanib's pharmacokinetics in patients with advanced

cancer [1]. The analysis revealed high between-subject variability, which could not be fully explained by

the covariates tested beyond body weight [1] [2]. This high variability supports the use of a safety-based

dose-titration strategy in clinical practice to optimize individual drug exposure and maximize potential

benefit for patients [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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